4-Ethoxy-3-nitrobenzonitrile

Description

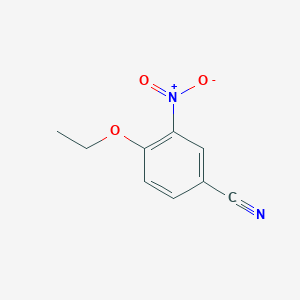

4-Ethoxy-3-nitrobenzonitrile (CAS: 136366-43-3) is a nitrated aromatic compound characterized by an ethoxy (–OCH₂CH₃) group at the para position, a nitro (–NO₂) group at the meta position, and a cyano (–CN) group at the benzonitrile core. Its molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol. The ethoxy group enhances lipophilicity compared to smaller substituents (e.g., methoxy), while the nitro and cyano groups contribute to its electron-withdrawing properties, making it reactive in electrophilic substitution and coupling reactions. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing bioactive intermediates .

Properties

IUPAC Name |

4-ethoxy-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-14-9-4-3-7(6-10)5-8(9)11(12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCQTSACCVHBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309416 | |

| Record name | 4-Ethoxy-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136366-43-3 | |

| Record name | 4-Ethoxy-3-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136366-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-ethoxybenzonitrile. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the denitrative etherification of 4-nitrobenzonitrile with ethanol. In this process, a mixture of 4-nitrobenzonitrile, sodium hydroxide, and absolute ethanol is irradiated with white LED light in an air atmosphere at 25°C. The reaction progress is monitored by thin-layer chromatography, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., Raney nickel) or other reducing agents like stannous chloride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reduction: Hydrogen gas with Raney nickel catalyst, stannous chloride in hydrochloric acid.

Substitution: Sodium hydroxide, ethanol, and other nucleophiles.

Coupling: Palladium catalysts, boronic acids, and bases.

Major Products Formed

Reduction: 4-Ethoxy-3-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Coupling: Biaryl compounds.

Scientific Research Applications

4-Ethoxy-3-nitrobenzonitrile is used in scientific research for various applications:

Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Agrochemicals: It is used in the development of agrochemical products.

Materials Science: It is employed in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-nitrobenzonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent and catalyst. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and physical properties of 4-Ethoxy-3-nitrobenzonitrile are best understood through comparison with positional isomers, analogs with substituent variations, and compounds with similar functional groups. Below is a detailed analysis:

Positional Isomers of Ethoxy-nitrobenzonitrile

Key Differences :

- Reactivity : The nitro group’s position significantly impacts electronic effects. In this compound, the nitro group (meta to ethoxy) creates a steric hindrance that reduces reactivity in SNAr reactions compared to 2-Ethoxy-4-nitrobenzonitrile, where the nitro group is para to ethoxy, enabling better resonance stabilization .

- Solubility: The para-ethoxy substituent in this compound increases solubility in non-polar solvents compared to ortho-substituted isomers .

Methoxy vs. Ethoxy Analogs

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Purity |

|---|---|---|---|---|

| 4-Methoxy-3-nitrobenzonitrile | 33224-23-6 | C₈H₆N₂O₃ | 4-methoxy, 3-nitro | 98% |

| This compound | 136366-43-3 | C₉H₈N₂O₃ | 4-ethoxy, 3-nitro | 95% |

Key Differences :

- Lipophilicity : The ethoxy group increases logP by ~0.5 units compared to methoxy, enhancing membrane permeability in biological systems .

- Synthetic Utility : Methoxy analogs are more cost-effective but less favored in reactions requiring steric bulk, such as Suzuki-Miyaura couplings, where ethoxy derivatives show higher yields .

Nitrobenzonitriles with Halogen Substituents

| Compound Name | CAS Number | Molecular Formula | Substituents |

|---|---|---|---|

| 4-Ethoxy-2,3-difluoro-3-nitrobenzonitrile | N/A | C₉H₆F₂N₂O₃ | 4-ethoxy, 2,3-difluoro, 3-nitro |

| This compound | 136366-43-3 | C₉H₈N₂O₃ | 4-ethoxy, 3-nitro |

Key Differences :

- Electrophilicity: Fluorine atoms in the difluoro derivative amplify the electron-withdrawing effect of the nitro group, making it more reactive in nucleophilic aromatic substitutions than the non-halogenated analog .

- Thermal Stability : Halogenated derivatives exhibit lower thermal stability due to increased bond strain .

Biological Activity

4-Ethoxy-3-nitrobenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The nitro group is particularly significant as it can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death in certain cancer cell lines.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of Gram-positive bacteria, which may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 25 | Caspase activation |

| MCF-7 (breast cancer) | 30 | Mitochondrial disruption |

| A549 (lung cancer) | 20 | ROS generation |

Case Studies

- Antimicrobial Efficacy : In a laboratory setting, this compound was tested against common pathogens in wound infections. Results showed significant inhibition of bacterial growth, indicating potential for topical formulations in wound care.

- Cancer Cell Studies : A recent study involving human cervical carcinoma cells revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.